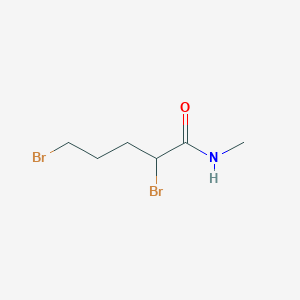

2,5-Dibromo-N-methylpentanamide

Description

Contextualization of Pentanamide (B147674) Scaffolds as Versatile Synthetic Intermediates

The pentanamide scaffold, a five-carbon amide, serves as a foundational structure in numerous organic molecules. Its linear carbon chain offers multiple sites for functionalization, allowing for the introduction of various substituents to tailor the molecule's properties. Pentanamide derivatives are integral to the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials. Their versatility stems from the ability to undergo transformations at the carbonyl group, the nitrogen atom, and along the carbon backbone.

Strategic Importance of Geminal, Vicinal, and Distal Dibromination Patterns in Aliphatic Chains

The introduction of two bromine atoms onto an aliphatic chain, known as dibromination, can be categorized based on the relative positions of the bromine atoms. Geminal dibromides have both bromine atoms attached to the same carbon, vicinal dibromides have them on adjacent carbons, and distal dibromides have them on non-adjacent carbons. Each pattern confers distinct reactivity. For instance, the 2,5-dibromination pattern in 2,5-Dibromo-N-methylpentanamide is a distal arrangement, which allows for the potential formation of cyclic structures, such as five- or six-membered rings, through intramolecular cyclization reactions. This strategic placement of reactive centers is a key consideration in the design of synthetic pathways.

Overview of N-Methylpentanamide Derivatives and their Role in Chemical Transformations

N-methylpentanamide and its derivatives are a subset of pentanamides where a methyl group is attached to the amide nitrogen. This substitution influences the compound's physical and chemical properties, such as its polarity, solubility, and reactivity. The N-methyl group can also play a role in directing the stereochemical outcome of certain reactions. These derivatives are employed in a variety of chemical transformations, including reductions, alkylations, and rearrangements, to generate more complex nitrogen-containing molecules. The synthesis of N-methyl secondary amides can be achieved through methods like the dehydrative condensation of carboxylic acids with aqueous methylamine (B109427), catalyzed by agents such as diboronic acid anhydride. rsc.orgresearchgate.net

Significance of this compound as a Polyfunctionalized Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound can be regarded as a polyfunctionalized synthon due to its multiple reactive sites: the electrophilic carbons bearing the bromine atoms and the nucleophilic amide nitrogen (after deprotonation). This combination allows it to participate in a variety of bond-forming reactions. For example, the bromine atoms can be displaced by nucleophiles, or the molecule can undergo intramolecular cyclization to form heterocyclic compounds, which are prevalent in medicinal chemistry. The term "polyfunctionalized" underscores the compound's capacity to engage in diverse chemical transformations, making it a valuable tool for synthetic chemists.

Scope and Objectives of Advanced Academic Research on this compound

While this compound is commercially available, dedicated academic research on its synthesis and reactivity remains limited in publicly accessible literature. The primary objective of future research in this area would be to fully elucidate its synthetic potential. This would involve developing efficient and stereoselective synthetic routes to the compound, exploring its reactivity with a wide range of reagents, and demonstrating its utility in the synthesis of target molecules, particularly nitrogen-containing heterocycles. Detailed spectroscopic and crystallographic studies would also be crucial to fully characterize the compound and its derivatives.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Br₂NO | PubChem nih.gov |

| Molecular Weight | 288.97 g/mol | PubChem nih.gov |

| CAS Number | 614754-05-1 | ChemicalBook chemicalbook.com |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) (Predicted) | - |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet or doublet if coupled to NH), methine proton at C2 (multiplet), methylene (B1212753) protons at C3, C4, and C5 (multiplets), and potentially an amide N-H proton (broad singlet). The chemical shifts of protons on carbons bearing bromine atoms (C2 and C5) would be downfield. |

| ¹³C NMR | Resonances for the carbonyl carbon, the N-methyl carbon, and the five carbons of the pentanamide chain. The carbons attached to the bromine atoms (C2 and C5) would appear at characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹), an N-H stretching band (for a secondary amide, around 3300 cm⁻¹), and C-Br stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

Potential Synthetic Applications

The bifunctional nature of this compound makes it a promising starting material for the synthesis of various heterocyclic compounds. The two bromine atoms at the 2- and 5-positions are susceptible to nucleophilic substitution, which could be exploited for the construction of five- and six-membered rings. For instance, reaction with a dinucleophile could lead to the formation of a macrocycle, or an intramolecular reaction, possibly triggered by a base to deprotonate the amide nitrogen, could lead to cyclization. One potential application is the synthesis of substituted piperidones or pyrrolidines, which are common motifs in pharmaceuticals. For example, intramolecular cyclization via nucleophilic attack of the deprotonated amide nitrogen onto the carbon bearing the C5-bromine would yield a substituted piperidone.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-N-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBOZZBEWRDXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2,5 Dibromo N Methylpentanamide

Retrosynthetic Disconnection Analysis of the 2,5-Dibromo-N-methylpentanamide Scaffold

A retrosynthetic analysis of this compound suggests a primary disconnection at the amide bond (C-N bond). This simplifies the target molecule into two key synthons: a 2,5-dibromopentanoyl derivative (such as an acid chloride or ester) and methylamine (B109427). This approach is logical as amide bond formation is a robust and well-established transformation in organic synthesis. youtube.com

Further disconnection of the 2,5-dibromopentanoyl synthon involves the two carbon-bromine (C-Br) bonds. This leads back to a five-carbon backbone, such as pentanoic acid or a related derivative. The key challenge in the forward synthesis, therefore, lies in the selective introduction of bromine atoms at the C2 (α) and C5 (ω) positions of the pentanamide (B147674) or a precursor.

Precursor Design and Synthesis of Key Intermediates

Based on the retrosynthetic analysis, the synthetic strategy hinges on the preparation of two main precursors: the N-methylpentanamide parent core and the subsequent regioselective bromination.

Synthesis of N-Methylpentanamide Parent Core

The N-methylpentanamide core can be synthesized through several established methods. A common approach is the reaction of a carboxylic acid derivative with an amine. libretexts.org

From Pentanoic Acid: Pentanoic acid can be reacted directly with methylamine. nih.gov This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the dehydration and form the amide bond. youtube.com

From Pentanoyl Chloride: A more reactive approach involves converting pentanoic acid to pentanoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride reacts readily with methylamine to form N-methylpentanamide. libretexts.org An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the HCl byproduct. khanacademy.org

From an Ester: N-methylpentanamide can also be prepared by the aminolysis of an ester, such as methyl pentanoate. masterorganicchemistry.com This reaction typically requires heating the ester with methylamine.

Table 1: Comparison of Synthetic Routes to N-Methylpentanamide

| Starting Material | Reagents | Key Considerations |

| Pentanoic Acid | Methylamine, DCC | Good yields, but DCC can be an allergen. |

| Pentanoyl Chloride | Methylamine, Base | Highly reactive, often high-yielding. |

| Methyl Pentanoate | Methylamine, Heat | Generally requires more forcing conditions. |

Regioselective Bromination Strategies for Aliphatic Carbon Chains

The introduction of two bromine atoms at specific positions on the aliphatic chain is a significant synthetic challenge. Several bromination strategies can be considered.

Radical bromination, typically initiated by light or a radical initiator, can be used to functionalize C-H bonds. The selectivity of radical bromination is influenced by the stability of the resulting radical intermediate. quora.comyoutube.com For an aliphatic chain, tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. In the case of N-methylpentanamide, all the methylene (B1212753) groups present secondary hydrogens.

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination. organic-chemistry.orgmanac-inc.co.jp In the presence of a radical initiator, NBS can be used for allylic and benzylic bromination. libretexts.orgyoutube.com For the α-bromination of carbonyl compounds, including amides, NBS can be an effective reagent. nih.gov The reaction often proceeds via an enol or enolate intermediate.

The use of NBS for the bromination of activated aromatic rings is also well-documented, with the regioselectivity often being solvent-dependent. manac-inc.co.jp While not directly applicable to the aliphatic chain of N-methylpentanamide, these studies highlight the tunable reactivity of NBS.

Achieving regioselectivity at a remote position, such as the C5 position, is a significant challenge in C-H functionalization. Directed C-H activation strategies, often employing transition metal catalysts, have been developed for the functionalization of specific C-H bonds. snnu.edu.cn However, a more classical approach would involve starting with a precursor that already contains a functional group at the C5 position.

A plausible synthetic route to this compound would likely involve a multi-step process. One such pathway could start with the synthesis of 2,5-dibromopentanoic acid. cdnsciencepub.comuni.lunih.govcdnsciencepub.com This intermediate can be prepared from 5-bromopentanoic acid via bromination with bromine and phosphorus tribromide, a reaction analogous to the Hell-Volhard-Zelinskii reaction. cdnsciencepub.comlibretexts.org The 5-bromopentanoic acid itself can be synthesized from cyclopentanone (B42830) through oxidation to δ-valerolactone followed by treatment with hydrobromic acid. cdnsciencepub.com Once 2,5-dibromopentanoic acid is obtained, it can be converted to the corresponding acid chloride and subsequently reacted with methylamine to yield the final product, this compound.

Table 2: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Baeyer-Villiger Oxidation | Cyclopentanone | Peroxytrifluoroacetic acid | δ-Valerolactone |

| 2 | Ring Opening | δ-Valerolactone | Hydrobromic acid (HBr) | 5-Bromopentanoic acid |

| 3 | α-Bromination | 5-Bromopentanoic acid | Bromine (Br₂), Phosphorus tribromide (PBr₃) | 2,5-Dibromopentanoic acid |

| 4 | Acid Chloride Formation | 2,5-Dibromopentanoic acid | Thionyl chloride (SOCl₂) | 2,5-Dibromopentanoyl chloride |

| 5 | Amidation | 2,5-Dibromopentanoyl chloride | Methylamine | This compound |

Direct and Convergent Synthesis Routes to this compound

The formation of this compound can be envisioned through either direct, one-pot sequences or more traditional stepwise approaches. The choice of strategy depends on factors such as starting material availability, desired purity, and scalability.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) offer an efficient pathway in synthetic chemistry by combining multiple reaction steps in a single vessel, thereby saving time, resources, and minimizing waste. sigmaaldrich.com While the literature does not describe a specific MCR for the direct synthesis of this compound, the principles of MCRs can be applied to design a hypothetical convergent route. Such a process could theoretically involve the simultaneous or sequential addition of a pentanoic acid derivative, a brominating agent, and methylamine in a single reaction vessel.

However, the development of such a protocol faces significant challenges. The primary obstacle is the mutual reactivity of the reagents. For instance, the amine (methylamine) is a nucleophile and a base, which could react directly with the brominating agent or interfere with the desired bromination of the aliphatic backbone. Similarly, controlling the regioselectivity of the bromination at the C2 and C5 positions in a one-pot setting with multiple reactive species present would be complex. Research into tandem halogenation and amidation reactions, for example, from primary nitroalkanes, showcases the potential but also the intricacy of controlling such transformations. rsc.orgresearchgate.net

Stepwise Coupling and Functionalization Approaches

A more practical and controllable method for synthesizing this compound involves a stepwise approach. This strategy provides better control over each chemical transformation, generally leading to higher purity of the final product. A logical and common stepwise route would commence with a suitable precursor, such as 2,5-dibromopentanoic acid. nih.govuni.lu

This synthesis can be broken down into two key steps:

Activation of the Carboxylic Acid: 2,5-dibromopentanoic acid is first converted into a more reactive acyl derivative. A standard and effective method is the formation of an acyl chloride by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate, 2,5-dibromopentanoyl chloride, is highly electrophilic and primed for amidation.

Amidation: The resulting acyl chloride is then reacted with methylamine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of methylamine attacks the carbonyl carbon of the acyl chloride, displacing the chloride and forming the desired N-methylamide bond. This reaction is typically performed at low temperatures to control its exothermicity and in the presence of a base to neutralize the HCl byproduct.

An alternative starting material could be the corresponding methyl 2,5-dibromopentanoate. chemimpex.com In this case, amidation would be achieved by directly treating the ester with methylamine, often requiring heat or a catalyst to proceed at a reasonable rate.

Another conceivable, though less direct, stepwise route could start from N-methyl-2-piperidone. sigmaaldrich.com This would involve a ring-opening reaction of the lactam using a reagent like hydrogen bromide (HBr), which would cleave the amide bond and introduce bromine at the C5 position. A subsequent bromination step would then be required to introduce the second bromine atom at the C2 position, likely via a radical or alpha-bromination mechanism.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. This involves a systematic evaluation of solvents, temperature, pressure, and the choice of catalysts or additives for the key bromination and amidation steps.

Solvent Selection and its Influence on Reaction Efficiency and Selectivity

The choice of solvent is critical as it can significantly impact reaction rates, yields, and the solubility of reagents and intermediates.

For the amidation of 2,5-dibromopentanoyl chloride , aprotic solvents are generally preferred to avoid reaction with the highly reactive acyl chloride.

Table 1: Solvent Effects on the Amidation Step| Solvent | Polarity | Boiling Point (°C) | Expected Outcome |

|---|---|---|---|

| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good solubility for many organic compounds, facilitates easy work-up due to its low boiling point. |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Can coordinate with cations, potentially influencing reactivity. Good general-purpose solvent. |

| Diethyl ether | Nonpolar aprotic | 34.6 | Lower solubility for polar reagents, but can be effective and is easily removed. |

For bromination reactions , the choice of solvent depends on the specific brominating agent used (e.g., Br₂ vs. N-bromosuccinimide, NBS). Nonpolar solvents are often used for radical brominations.

Temperature and Pressure Profiling for Enhanced Yields and Purity

Temperature control is paramount in both the amidation and potential bromination steps.

Amidation: The reaction of an acyl chloride with methylamine is typically exothermic. It is often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.

Bromination: If a bromination step is required (for instance, on a precursor like N-methylpentanamide), the temperature profile would depend on the mechanism. Radical brominations initiated by UV light or a radical initiator like AIBN often require elevated temperatures (reflux), while other methods might be performed at or below room temperature.

Most of these reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required for these types of transformations unless dealing with gaseous reagents like methylamine on a large scale.

Catalyst and Additive Screening in Bromination and Amidation Reactions

While the core amidation reaction between an acyl chloride and an amine does not typically require a catalyst, additives are often used.

Table 2: Catalysts and Additives in Synthesis

| Reaction Step | Catalyst/Additive | Function | Typical Conditions |

|---|---|---|---|

| Amidation | Pyridine, Triethylamine (Et₃N) | Base | Acts as a scavenger for the HCl produced, preventing the protonation of the methylamine nucleophile. |

| Amidation | 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Often used in small amounts with other coupling agents (not acyl chlorides) to accelerate the reaction. |

| Bromination | Azobisisobutyronitrile (AIBN) | Radical Initiator | For free-radical bromination at allylic or benzylic positions, or potentially at an alpha-carbon. |

| Bromination | Light (UV irradiation) | Initiator | Initiates radical chain reactions for bromination with NBS or Br₂. |

In the context of synthesizing this compound, if starting from 2,5-dibromopentanoic acid, the key "additive" in the amidation step would be a tertiary amine base to neutralize the acid byproduct. For any bromination step, the choice between a radical initiator or other catalytic systems would depend on the specific substrate being brominated.

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the development of various green synthetic strategies. For a compound like this compound, these approaches would seek to minimize waste, reduce energy consumption, and utilize safer chemicals.

Solvent-Free and Atom-Economical Methodologies

The ideal chemical synthesis would incorporate all atoms from the starting materials into the final product, a concept known as 100% atom economy. This minimizes the formation of byproducts, which are often treated as waste. Solvent-free reactions, or those conducted in benign solvents like water, further reduce the environmental footprint of a chemical process.

A more advanced strategy could involve a one-pot synthesis where the dibromination and amidation steps are performed sequentially in the same reactor, potentially under solvent-free conditions or using a recyclable solvent. This would not only improve atom economy by reducing the number of purification steps but also minimize solvent waste.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound from a Green Chemistry Perspective

| Synthetic Route | Potential Green Chemistry Advantages | Potential Drawbacks |

| Traditional Two-Step Synthesis: 1. Bromination of a pentanoic acid derivative. 2. Amidation with methylamine. | Well-established reaction pathways. | Likely involves hazardous brominating agents, use of organic solvents, and generates byproducts, leading to lower atom economy. |

| One-Pot Synthesis: Sequential bromination and amidation in a single reaction vessel. | Reduced solvent usage and waste from intermediate purification steps. Potentially higher overall yield. | Requires careful optimization of reaction conditions to avoid side reactions. May still require stoichiometric reagents. |

| Catalytic Bromination and Amidation: Use of catalysts for both the bromination and amidation steps. | High atom economy if catalytic amounts of reagents are effective. Potential for solvent-free conditions. Recyclable catalysts would further enhance sustainability. | Development of a suitable catalyst that is active for both transformations is a significant challenge. |

Use of Renewable Resources and Sustainable Reagents

The foundation of a truly green synthetic process lies in the use of renewable starting materials. For this compound, this would involve sourcing the pentanamide backbone from biorenewable feedstocks. For instance, levulinic acid, which can be derived from the acid-catalyzed degradation of C6 sugars, could potentially serve as a precursor to the pentanoic acid framework.

Furthermore, the choice of reagents plays a crucial role in the sustainability of a synthesis. Traditional brominating agents like elemental bromine (Br₂) are hazardous and have a high environmental impact. Greener alternatives could include the use of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂), which produces water as the only byproduct. Another approach could be the use of N-bromosuccinimide (NBS) in a catalytic system, which can be more selective and generate less waste.

The methylamine required for the amidation step can also be produced from renewable resources, for example, through the catalytic amination of methanol (B129727) derived from biogas or other biomass sources.

Table 2: Potential Renewable Feedstocks and Sustainable Reagents for this compound Synthesis

| Component | Traditional Source | Potential Renewable/Sustainable Alternative |

| Pentanoic Acid Backbone | Petroleum-based feedstocks | Levulinic acid (from biomass) |

| Brominating Agent | Elemental Bromine (Br₂) | Hydrobromic acid (HBr) with H₂O₂; N-Bromosuccinimide (NBS) with a catalyst |

| Amine Source | Methylamine from fossil fuel-based methane | Methylamine from bio-methanol |

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation of 2,5 Dibromo N Methylpentanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments would be required for a complete assignment of the structure of 2,5-Dibromo-N-methylpentanamide.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would be observed between the protons on adjacent carbons, confirming the integrity of the pentyl chain: H2↔H3, H3↔H4, and H4↔H5. This allows for the unambiguous assignment of the aliphatic backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nist.gov It would definitively link the proton signals to their corresponding carbon signals predicted in the 1D spectra. For example, the proton signal around 4.4 ppm would show a cross-peak with the carbon signal around 52 ppm, confirming the C2-H2 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C couplings. nist.gov This is vital for connecting the different fragments of the molecule. Crucial correlations would include:

The N-methyl protons (~2.8 ppm) to the amide carbonyl carbon (C1, ~172 ppm).

The C2 proton (~4.4 ppm) to the carbonyl carbon (C1, ~172 ppm).

The C5 protons (~3.5 ppm) to the C4 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY would be particularly useful for determining the preferred conformation around the C-N amide bond. A correlation between the N-H proton and the C2 proton could suggest a specific spatial arrangement.

Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

The carbon-nitrogen bond in amides has a significant double-bond character, leading to restricted rotation. This can result in the presence of two distinct conformers (rotamers), E and Z. At room temperature, the rate of rotation might be such that signals for atoms near the amide bond (like the N-methyl group) appear broadened.

By lowering the temperature, the rotation can be slowed on the NMR timescale, leading to the appearance of two separate sets of signals for the two rotamers. Conversely, by increasing the temperature, the rotation becomes faster, and the separate signals will coalesce into a single, sharp, time-averaged signal. Analyzing the spectra at different temperatures (Variable Temperature NMR) would allow for the calculation of the rotational energy barrier (ΔG‡) around the C-N amide bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high accuracy and to study its fragmentation, which provides structural clues.

Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) Fragmentation Patterns

The method of ionization significantly affects the resulting mass spectrum.

Exact Mass: The molecular formula of this compound is C₆H₁₁Br₂NO. The monoisotopic mass would be calculated with high precision. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M], [M+2], [M+4]) with a relative intensity ratio of approximately 1:2:1.

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI would likely produce a prominent protonated molecular ion [M+H]⁺. Fragmentation is typically minimal, making it ideal for confirming the molecular weight.

Electron Impact (EI-MS): This is a higher-energy technique that causes extensive fragmentation. chemguide.co.uk The molecular ion [M]⁺• may be observed, but it is often weak or absent. The fragmentation pattern provides a fingerprint of the molecule. Likely fragmentation pathways for this compound would include:

Loss of a bromine radical (•Br) from either C2 or C5.

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of acylium ions. libretexts.org

Cleavage of the C-C bonds along the alkyl chain.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions

Tandem mass spectrometry (MS/MS) provides definitive structural information by analyzing the fragmentation of a selected precursor ion. nih.gov In a typical experiment, the protonated molecular ion ([M+H]⁺) generated by ESI would be isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions, known as daughter or product ions.

Analysis of these daughter ions allows for the reconstruction of the molecule's structure. For this compound, key fragmentation pathways in an MS/MS experiment would be expected to confirm the sequence of atoms. For example, the sequential loss of HBr or cleavage at different points along the carbon chain would produce a series of daughter ions whose masses would correspond to specific structural pieces, confirming the positions of the bromine atoms and the N-methylamide group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

A detailed analysis of the vibrational properties of this compound, which would typically be achieved through IR and Raman spectroscopy, is currently not possible due to a lack of available experimental data. Such an analysis would provide critical insights into the compound's functional groups and bonding arrangements.

Assignment of Characteristic Amide and Carbon-Bromine Stretching Frequencies

Without experimental IR and Raman spectra, the assignment of characteristic vibrational frequencies for the amide and carbon-bromine (C-Br) bonds in this compound cannot be performed. In a typical analysis, the IR spectrum would be expected to show a strong absorption band for the amide C=O stretching vibration, usually in the region of 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹, while the C-N stretching vibration would be found in the 1400 cm⁻¹ region. The C-Br stretching frequencies are expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Raman spectroscopy would complement this information, particularly for the less polar C-Br bonds. However, without the actual spectral data, these remain theoretical expectations.

Analysis of Hydrogen Bonding and Molecular Association

The extent and nature of hydrogen bonding and molecular association in this compound would also be elucidated through vibrational spectroscopy. The position and shape of the N-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. In the presence of intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of another, the N-H band would be broadened and shifted to a lower frequency. The magnitude of this shift would provide an indication of the strength of the hydrogen bonding. In the absence of published spectra, no definitive statements can be made about these interactions for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. However, no published crystal structure for this compound has been found in the primary scientific literature or crystallographic databases.

Single Crystal Growth and Diffraction Data Acquisition

The process of obtaining a crystal structure begins with the growth of high-quality single crystals suitable for X-ray diffraction. This would involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would then be collected and processed to determine the unit cell parameters and the electron density distribution within the crystal. As no studies have been published, the specific conditions for crystal growth and the parameters of data acquisition for this compound remain unknown.

Molecular Geometry, Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental for understanding the molecule's conformation and steric interactions. Without a determined crystal structure, this information is not available.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are indispensable for determining the purity of synthesized compounds and for separating isomers. For a molecule like this compound, which contains polar functional groups and potentially a chiral center, a combination of gas and liquid chromatographic techniques is essential for a comprehensive assessment.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust GC and HPLC methods is crucial for the routine analysis of this compound, ensuring its purity and stability.

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis, possibly with some derivatization to enhance volatility and thermal stability, although direct analysis may also be feasible. researchgate.net The presence of two bromine atoms makes the compound particularly suited for detection by halogen-specific detectors like the electron capture detector (ECD) or a halogen-specific detector (XSD), which offer high selectivity and sensitivity for halogenated compounds. nih.gov

A hypothetical GC-MS method for the analysis of this compound could be developed using a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., TR-5MS) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., Rxi-624sil MS) column. thermofisher.comgoogle.com The temperature program would need to be optimized to ensure adequate separation from any impurities or starting materials. A typical program might start at a lower temperature to resolve volatile components and then ramp up to a higher temperature to elute the target compound. thermofisher.com The mass spectrometer, operating in electron impact (EI) mode, would provide valuable structural information through the characteristic fragmentation pattern of the molecule, including the isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio), which aids in the identification of bromine-containing fragments. acs.orgresearchgate.net

| Parameter | Proposed GC-MS Conditions |

| Column | TR-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detector | Mass Spectrometer (Scan range m/z 50-500) |

| Expected Outcome | Separation of this compound from impurities and identification based on retention time and mass spectrum. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the primary mode of analysis. americanpeptidesociety.org

An RP-HPLC method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.com However, due to the polar amide group, a column with embedded polar groups or an aqueous C18 column might provide better peak shape and retention. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with the gradient being optimized to achieve good separation. nih.gov The addition of an acidic modifier like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) can help to suppress the ionization of any residual acidic or basic functional groups and improve peak symmetry. waters.com Detection can be achieved using a UV detector, as the amide bond exhibits some UV absorbance, or more universally and with higher sensitivity and specificity, a mass spectrometer (LC-MS). sielc.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative approach for very polar compounds that show little or no retention in RP-HPLC. obrnutafaza.hr In HILIC, a polar stationary phase (such as one with amide or amino functionalities) is used with a mobile phase rich in organic solvent. obrnutafaza.hr

| Parameter | Proposed HPLC Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) or a polar-embedded phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |

| Expected Outcome | A sharp, well-defined peak for this compound, separated from any non-polar or more polar impurities, allowing for accurate purity assessment. |

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

The structure of this compound suggests the presence of a chiral center at the carbon atom bearing the bromine at the 2-position. If the synthesis of this compound is not stereospecific, it will exist as a racemic mixture of enantiomers. Chiral chromatography is the most effective technique for the separation and quantification of these enantiomers. wikipedia.orglibretexts.org

The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including halogenated molecules and amides. nih.govnih.gov The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. wikipedia.org

For the enantiomeric separation of this compound, a column such as a Chiralcel OD (amylose-based) or Chiralpak AD (cellulose-based) could be screened. The mobile phase in chiral HPLC often consists of a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol. The ratio of these solvents is critical for achieving optimal separation. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique for enantiomeric separations and can offer advantages in terms of speed and efficiency. nih.gov

| Parameter | Proposed Chiral HPLC Conditions |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

| Expected Outcome | Baseline separation of the two enantiomers of this compound, allowing for the determination of the enantiomeric excess (ee). |

Chemical Reactivity and Transformational Chemistry of 2,5 Dibromo N Methylpentanamide

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two bromine atoms, which are good leaving groups, makes 2,5-Dibromo-N-methylpentanamide highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comyoutube.com The substitution can occur at either the C2 or C5 position, leading to a variety of mono- and di-substituted products.

Intramolecular Cyclization Reactions for Heterocycle Formation

One of the most significant applications of dihaloalkanes is in the synthesis of cyclic compounds through intramolecular reactions. In the case of this compound, the proximity of the amide nitrogen or oxygen to the electrophilic carbon centers can facilitate intramolecular cyclization, leading to the formation of N-heterocycles. bohrium.com For instance, under appropriate basic conditions, the amide nitrogen can act as an internal nucleophile, attacking one of the brominated carbons to form a five- or six-membered ring. This strategy is a common and efficient method for the synthesis of substituted pyrrolidines and piperidines, which are prevalent motifs in many biologically active compounds. researchgate.net The regioselectivity of the cyclization (i.e., whether the 5- or 6-membered ring is formed) is influenced by thermodynamic and kinetic factors.

Intermolecular Substitution with Various Nucleophiles (e.g., amines, alcohols, thiols)

This compound can also undergo intermolecular substitution reactions with a wide array of nucleophiles. Strong nucleophiles such as amines, alkoxides (from alcohols), and thiolates (from thiols) can readily displace the bromide ions. researchgate.net These reactions are typically carried out in a polar aprotic solvent to favor the SN2 mechanism. youtube.com The reaction with primary or secondary amines can lead to the corresponding amino-substituted amides, while reaction with alcohols or thiols in the presence of a base will yield ethers and thioethers, respectively. The stoichiometry of the nucleophile can be controlled to achieve either mono- or di-substitution.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Primary Amine (R-NH₂) | Amino-substituted amide | Polar aprotic solvent, excess amine |

| Alcohol (R-OH) | Ether-substituted amide | Strong base (e.g., NaH), polar aprotic solvent |

| Thiol (R-SH) | Thioether-substituted amide | Strong base (e.g., NaH), polar aprotic solvent |

Stereochemical Outcomes of SN1 and SN2 Pathways

The stereochemistry of the substitution reactions of this compound is dictated by the reaction mechanism. If the substitution proceeds via an SN2 pathway, it will result in an inversion of configuration at the chiral center (if the starting material is chiral). masterorganicchemistry.comyoutube.com This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted step. youtube.com Conversely, an SN1 reaction proceeds through a planar carbocation intermediate. chemistrysteps.commasterorganicchemistry.com This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of enantiomers (racemization) if the carbon atom is a stereocenter. chemistrysteps.commasterorganicchemistry.com The choice between SN1 and SN2 pathways is influenced by factors such as the stability of the potential carbocation, the strength of the nucleophile, the solvent polarity, and the reaction temperature. masterorganicchemistry.comyoutube.com For a primary halide like the one at the 5-position, the SN2 mechanism is generally favored. The secondary halide at the 2-position can react via either pathway depending on the conditions.

Elimination Reactions Leading to Unsaturated N-Methylpentenamides

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated N-methylpentenamides. msu.edu This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond. The position of the double bond will depend on which bromine atom is eliminated and from which adjacent carbon the proton is abstracted.

Regioselectivity of Olefin Formation (Saytzeff vs. Hofmann elimination)

The regioselectivity of the elimination reaction is governed by the nature of the base and the substrate. According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is the major product. msu.eduyoutube.com This is typically observed with small, strong bases. In contrast, the Hofmann elimination product, the less substituted alkene, is favored when a sterically hindered (bulky) base is used. For this compound, elimination involving the bromine at the 2-position can lead to either a double bond between C2 and C3 (Zaitsev) or C1 and C2. Elimination involving the bromine at the 5-position would lead to a double bond between C4 and C5.

| Base | Predicted Major Product |

| Small, strong base (e.g., EtO⁻) | More substituted alkene (Zaitsev product) |

| Bulky, strong base (e.g., t-BuOK) | Less substituted alkene (Hofmann product) |

Mechanistic Studies of E1 and E2 Pathways

Elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. masterorganicchemistry.commasterorganicchemistry.com The E2 mechanism is a concerted, one-step process where the base removes a proton at the same time as the leaving group departs. youtube.com This pathway requires a specific anti-periplanar geometry between the proton and the leaving group and is favored by strong bases. youtube.com The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, followed by the removal of a proton by a weak base. youtube.commasterorganicchemistry.com E1 reactions often compete with SN1 reactions and are favored by conditions that stabilize the carbocation, such as polar protic solvents and heat. masterorganicchemistry.com For this compound, the primary bromide is more likely to undergo E2 elimination, while the secondary bromide could undergo either E1 or E2 depending on the reaction conditions. youtube.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atoms in this compound serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The differential reactivity of the α- and δ-bromine atoms can potentially allow for selective functionalization.

Palladium catalysts are highly effective for activating carbon-bromine bonds in alkyl halides for cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibromo compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. musechem.comwikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.senih.gov For this compound, a stepwise or double Suzuki-Miyaura coupling could be envisioned to introduce alkyl or aryl groups at the bromine-bearing carbons. The choice of ligands, such as bulky electron-rich trialkylphosphines, can be crucial for achieving high yields with unactivated alkyl bromides. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org While traditionally used for aryl and vinyl halides, advancements have extended its applicability to unactivated alkyl bromides. nih.govnih.gov This could allow for the introduction of alkenyl groups at the bromine centers of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org The scope of this reaction has been expanded to include unactivated alkyl bromides, making it a viable method for introducing alkynyl functionalities into this compound. acs.orgthieme-connect.com The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in these couplings. thieme-connect.com

| Palladium-Catalyzed Reaction | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Mild conditions, high functional group tolerance. fishersci.se |

| Heck | Alkene | C-C (alkenyl) | Can be applied to unactivated alkyl bromides. nih.gov |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Often requires a copper co-catalyst. wikipedia.org |

Nickel catalysts have emerged as a cost-effective and reactive alternative to palladium for cross-coupling reactions involving alkyl halides. acs.org They have been successfully employed in various transformations, including alkyl-alkyl couplings. For this compound, nickel catalysis could facilitate the coupling with a range of organometallic reagents or other alkyl halides, potentially offering different selectivity compared to palladium systems. Nickel-catalyzed Sonogashira couplings of nonactivated alkyl halides have also been developed. acs.org

| Catalyst System | Coupling Partners | Product Type | Noteworthy Aspects |

| Nickel/Ligand | Alkyl Halides, Organozinc Reagents | Alkylated Products | Cost-effective alternative to palladium. acs.org |

| Nickel/Ligand | Terminal Alkynes | Alkynylated Products | Can couple nonactivated alkyl halides. acs.org |

Copper-based systems can also promote transformations at the bromine centers. While perhaps less common for direct cross-coupling of unactivated alkyl bromides compared to palladium and nickel, copper can be involved in various radical-mediated processes and atom transfer reactions. Copper can catalyze or promote reactions such as trifluoromethylselenolation and other difunctionalization reactions of unsaturated systems that could be generated from this compound. beilstein-journals.orgmdpi.com

Reactions Involving the Amide Functionality

The N-methylamide group in this compound is a stable functional group but can be transformed under specific reaction conditions.

Hydrolysis: Amide bonds can be cleaved through hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. youtube.com For this compound, hydrolysis would produce 2,5-dibromopentanoic acid and methylamine (B109427). Basic hydrolysis typically yields the carboxylate salt and the amine. youtube.com The rate of hydrolysis can be influenced by steric and electronic factors. uregina.ca

Alcoholysis and Aminolysis: These reactions involve the cleavage of the amide bond by an alcohol or an amine, respectively, to form an ester or a new amide. These transformations generally require harsh conditions or specific catalysts.

| Reaction | Reagent | Products |

| Hydrolysis (Acidic) | Acid (e.g., HBr, HCl), Heat | 2,5-Dibromopentanoic Acid + Methylammonium (B1206745) Salt |

| Hydrolysis (Basic) | Base (e.g., NaOH), Heat | Sodium 2,5-Dibromopentanoate + Methylamine |

| Alcoholysis | Alcohol, Catalyst/Heat | Ester of 2,5-Dibromopentanoic Acid + Methylamine |

| Aminolysis | Amine, Catalyst/Heat | New Amide of 2,5-Dibromopentanoic Acid + Methylamine |

The amide functionality can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. ingentaconnect.com The reduction of N-methylamides can lead to the formation of secondary N-methylamines. nih.govresearchgate.net In the case of this compound, reduction of the amide group would yield N-methyl-2,5-dibromopentan-1-amine. Care must be taken as the reducing agent could potentially also react with the carbon-bromine bonds.

N-Alkylation and N-Acylation Reactions.

The reactivity of the amide functionality in this compound is characterized by the nucleophilicity of the nitrogen atom. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, which significantly reduces its basicity and nucleophilicity compared to amines. stackexchange.com Consequently, N-alkylation and N-acylation reactions of amides typically require activation of the amide or the use of strong electrophiles.

N-Alkylation

The N-alkylation of secondary amides such as this compound to introduce an additional alkyl group on the nitrogen atom generally necessitates the use of a strong base to deprotonate the amide, thereby generating a more nucleophilic amidate anion. stackexchange.com Common bases employed for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). stackexchange.com Once the amidate is formed, it can react with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide), via a nucleophilic substitution reaction.

Given the presence of two bromine atoms in this compound, intermolecular N-alkylation must compete with potential intramolecular reactions. The choice of reaction conditions, such as temperature and the nature of the base and alkylating agent, would be crucial in directing the outcome of the reaction. Milder conditions using bases like cesium carbonate (Cs₂CO₃) have also been shown to be effective in some cases for the N-alkylation of amides. nih.gov

Interactive Data Table: General Conditions for N-Alkylation of Secondary Amides

| Amide Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methylbenzamide | Benzyl bromide | NaH | THF | 25-60 | N-benzyl-N-methylbenzamide | >90 |

| N-phenylacetamide | Methyl iodide | K₂CO₃ | DMF | 80 | N-methyl-N-phenylacetamide | 85 |

| Pyrrolidin-2-one | Ethyl iodide | NaH | DMF | 25 | N-ethylpyrrolidin-2-one | 95 |

N-Acylation

N-acylation of this compound would result in the formation of an imide, a compound with two acyl groups attached to the nitrogen atom. This transformation typically involves the reaction of the amide with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. semanticscholar.org

Interactive Data Table: General Conditions for N-Acylation of Secondary Amides

| Amide Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methylacetamide | Acetyl chloride | Pyridine | Dichloromethane | 0-25 | N,N-diacetylmethylamine | ~80 |

| Benzamide | Acetic anhydride | H₂SO₄ (cat.) | Neat | 100 | N-acetylbenzamide | >90 |

| N-phenylformamide | Benzoyl chloride | Triethylamine | Chloroform | 25 | N-benzoyl-N-phenylformamide | ~85 |

Stereochemical Aspects of Reactivity and Product Formation.

The stereochemical outcomes of reactions involving this compound are particularly relevant in the context of intramolecular cyclization, a highly probable transformation given the presence of two electrophilic centers (the carbon atoms bearing the bromine atoms) and a nucleophilic nitrogen atom. The formation of a five-membered ring, a pyrrolidinone derivative, is entropically favored.

Should the starting material be chiral, for example, if one of the bromine atoms is at a stereocenter, the stereochemistry of the cyclization product would be directly influenced. In a classic intramolecular S(_N)2 reaction, the nucleophilic attack of the deprotonated amide nitrogen would proceed with inversion of configuration at the carbon center being attacked. For instance, if the bromine at the 5-position is on a chiral center, the resulting pyrrolidinone would have the opposite configuration at that position.

A more complex and highly relevant stereochemical scenario arises from the potential formation of an N-acyliminium ion intermediate, particularly from the α-bromo amide functionality. nih.gov The formation of N-acyliminium ions is a powerful tool in the stereoselective synthesis of nitrogen-containing heterocycles. researchgate.net The cyclization of such an intermediate would proceed via an intramolecular nucleophilic attack of a tethered nucleophile. The stereochemical outcome of such cyclizations is often dictated by the conformation of the N-acyliminium ion and the facial selectivity of the nucleophilic attack. beilstein-journals.org

The stereoselectivity in N-acyliminium ion cyclizations can be influenced by various factors, including the substituents on the ring and the tether, as well as the reaction conditions. The principle of minimizing steric interactions in the transition state often governs the preferred stereochemical pathway.

Interactive Data Table: Hypothetical Stereochemical Outcomes of Intramolecular Cyclization

| Chirality of Starting Material (at C5) | Reaction Type | Expected Product Stereochemistry (at C5) |

| (R)-2,5-Dibromo-N-methylpentanamide | Intramolecular S(_N)2 | (S)-configuration |

| (S)-2,5-Dibromo-N-methylpentanamide | Intramolecular S(_N)2 | (R)-configuration |

| Chiral precursor leading to N-acyliminium ion | N-Acyliminium ion cyclization | Diastereomeric mixture, ratio dependent on transition state energies |

Mechanistic Investigations of Complex Transformations.

The transformation of this compound into cyclic products can proceed through several complex mechanistic pathways. A thorough investigation of these mechanisms is crucial for understanding and controlling the reaction outcomes.

One of the most plausible complex transformations is the intramolecular cyclization to form an N-methyl-pyrrolidinone derivative. This reaction can be initiated by a base, which deprotonates the amide to form an amidate anion. This is followed by an intramolecular nucleophilic substitution, where the nitrogen attacks either the C2 or C5 carbon, displacing the bromide ion. The formation of a five-membered ring via attack at C5 is generally more favorable than the formation of a four-membered ring (a β-lactam) via attack at C2. organic-chemistry.org

A more nuanced mechanistic pathway involves the formation of an N-acyliminium ion. The α-bromo amide functionality in this compound is a precursor to such an intermediate. In the presence of a Lewis acid or under thermal conditions, the bromine atom at the C2 position can depart, leading to the formation of a resonance-stabilized N-acyliminium ion. This highly electrophilic species can then be trapped intramolecularly by the pendant bromoalkyl chain. The mechanism of intramolecular substitution (S(_N)i) is a possibility, where the nucleophile is delivered from the same face as the leaving group departs, leading to retention of configuration. lscollege.ac.in

The reaction could also be envisioned to proceed via a radical pathway under specific conditions, such as in the presence of a radical initiator. This would involve the homolytic cleavage of a carbon-bromine bond, followed by an intramolecular radical cyclization. However, ionic pathways are generally more common for this type of substrate.

The choice of solvent can also play a critical role in the reaction mechanism. Polar aprotic solvents would favor S(_N)2 type reactions, while polar protic solvents could participate in the reaction and potentially lead to solvolysis products. A detailed mechanistic study would involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise nature of the transition states and intermediates involved in the complex transformations of this compound.

Theoretical and Computational Studies on 2,5 Dibromo N Methylpentanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies on the quantum chemical calculations of 2,5-Dibromo-N-methylpentanamide are available.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

There are no DFT studies specifically focused on this compound to report on its ground state properties or reactivity.

Ab Initio Methods for High-Accuracy Energetics and Spectroscopy

No literature exists applying ab initio methods to determine the high-accuracy energetics and spectroscopic properties of this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound has not been reported in the scientific literature.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

There is no evidence of molecular mechanics or dynamics simulations having been performed to sample the conformational space of this compound.

Identification of Stable Conformers and Torsional Barriers

Without conformational analysis studies, the stable conformers and torsional barriers of this compound remain unknown.

Prediction and Interpretation of Spectroscopic Properties

No computational studies have been published that predict or interpret the spectroscopic properties of this compound.

Computational NMR Chemical Shift and Coupling Constant Predictions

No published studies containing computationally predicted ¹H and ¹³C NMR chemical shifts or spin-spin coupling constants for this compound were found. Such studies would typically involve geometry optimization of the molecule's conformational isomers followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO) at a specific level of theory (e.g., DFT with a basis set like 6-311+G(d,p)) and comparison with experimental spectra.

Vibrational Frequency Calculations for IR and Raman Band Assignments

A detailed vibrational analysis based on computational methods for this compound is not available in the literature. This type of study would provide calculated infrared (IR) and Raman frequencies and intensities, which are crucial for the accurate assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-Br stretching.

Elucidation of Reaction Mechanisms and Transition States

There is no available research detailing the reaction mechanisms involving this compound, which would be necessary for the following analyses.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Information regarding the computational search for transition states and subsequent IRC analysis for reactions involving this compound is absent from scientific literature. This analysis is critical for confirming that a calculated transition state correctly connects the reactants and products of a proposed reaction pathway.

Calculation of Activation Energies and Reaction Pathways

Due to the lack of studies on its reactivity, no data on the calculated activation energies or potential energy surfaces for reactions involving this compound could be located.

Molecular Orbital Analysis and Reactivity Descriptors

No specific molecular orbital analyses, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the generation of reactivity descriptors like Fukui functions and electrostatic potential maps for this compound, have been published. These analyses provide insight into the molecule's kinetic stability and the most likely sites for electrophilic and nucleophilic attack.

Solvation Effects in Computational Modeling

There are no studies that specifically model the effect of different solvents on the properties and behavior of this compound. Such research would typically employ implicit or explicit solvation models to understand how the solvent environment influences the molecule's conformation, stability, and reactivity.

Applications in Advanced Organic Synthesis and Materials Science Excluding Biological/medical

2,5-Dibromo-N-methylpentanamide as a Building Block for Complex Natural Product Synthesis

The synthesis of natural products often requires strategic C-C and C-N bond formations. While no direct application of this compound in the total synthesis of a complex natural product has been documented in the literature, its structure is reminiscent of synthons used in the assembly of alkaloid and polyamide natural products. For instance, dibromoalkanes are employed to construct cyclic and polycyclic frameworks through sequential alkylation reactions. The N-methylpentanamide portion of the molecule is a common feature in many natural products, including a number of cyclopeptides and depsipeptides with significant biological activities.

Theoretically, this compound could serve as a key fragment for the synthesis of natural products containing a substituted piperidine (B6355638) or a related nitrogen heterocycle. Intramolecular cyclization between one of the bromo-substituted carbons and the amide nitrogen or a suitably introduced nucleophile could forge a key heterocyclic ring. A notable example in natural product synthesis is the use of dibromo compounds to construct the core of molecules like (±)-dibromophakellin, where a guanidine (B92328) molecule is added across a double bond activated by NBS, a bromine source. nih.gov This highlights the utility of bromine's reactivity in complex syntheses.

Utilization as a Synthon for Heterocyclic and Macrocyclic Compounds

The presence of two electrophilic centers (the carbon atoms bonded to bromine) at the 2 and 5 positions makes this compound a prime candidate for the synthesis of various heterocyclic and macrocyclic compounds.

Heterocyclic Synthesis: Intramolecular cyclization of this compound or its derivatives could lead to the formation of five- or six-membered nitrogen-containing heterocycles. For example, treatment with a base could potentially induce an intramolecular N-alkylation to form a substituted piperidinone. Alternatively, reaction with a binucleophile could lead to the formation of a diazepane or other medium-sized rings. The synthesis of nitrogen heterocycles through intramolecular reactions of amides is a well-established strategy. rsc.orgrsc.org For instance, the intramolecular cyclization of N-aryl amides is a known method for synthesizing 3-amino oxindoles. rsc.org

Macrocyclic Synthesis: Macrocycles are of significant interest in supramolecular and host-guest chemistry. This compound could be employed as a monomeric unit in macrocyclization reactions. Reaction with a difunctional nucleophile, such as a diamine or a diol, under high-dilution conditions could yield macrocyclic lactams or ethers. The N-methyl group would be expected to influence the conformation and solubility of the resulting macrocycle. Unconventional macrocyclization strategies, such as cycloaddition reactions, have been employed in natural product synthesis and could theoretically be adapted. acs.org

| Potential Heterocyclic/Macrocyclic Products from this compound |

| Substituted Piperidinones |

| Diazepanes |

| Macrocyclic Lactams |

| Macrocyclic Ethers |

Role in Polymer Chemistry and Functional Material Design

The dibromo functionality of this compound allows it to act as a bifunctional monomer in polymerization reactions, opening avenues for the creation of novel polymers with specific properties.

This compound can be considered an A-B type monomer, where the two bromine atoms can react with suitable nucleophiles. For instance, it could undergo polycondensation with a diamine to produce a polyamide. The resulting polymer would feature the N-methylpentanamide moiety as a repeating side chain, which could influence the polymer's solubility, thermal properties, and mechanical behavior. The synthesis of polyamides is a mature field, with various methods like direct polycondensation being well-established. researchgate.netwikipedia.orgresearchgate.net

The incorporation of the N-methylated amide group into a polymer backbone can significantly alter its properties. N-alkylation of polyamides is known to reduce crystallinity and lower melting points due to the disruption of hydrogen bonding between polymer chains. acs.orgresearchgate.net This can lead to polymers with increased solubility in organic solvents and enhanced elasticity. The presence of the N-methyl group in polymers derived from this compound would likely impart similar characteristics, making them potentially useful as flexible films or matrices in composite materials. Polyamides are known for their high durability, wear resistance, and good chemical resistance. xometry.com

| Property | Potential Influence of Incorporating this compound into a Polymer |

| Crystallinity | Likely decreased due to the N-methyl group disrupting hydrogen bonding. |

| Melting Point | Likely lowered compared to a non-N-methylated analogue. |

| Solubility | Likely increased in organic solvents. |

| Flexibility | Potentially enhanced due to reduced inter-chain interactions. |

Development of Novel Catalysts or Ligands Derived from this compound

The structure of this compound offers possibilities for its conversion into novel ligands for catalysis. The amide functionality and the potential for creating a chelating structure after modification make it an interesting scaffold.

By reacting the two bromo positions with appropriate donor groups (e.g., phosphines, amines, or pyridyls), a tridentate or tetradentate ligand could be synthesized. The N-methyl amide itself could act as a coordinating group, or the backbone could serve to position other donor atoms for effective metal chelation. The development of new ligands is crucial for advancing transition-metal-catalyzed reactions. syr.eduacs.org For example, ruthenium complexes with bidentate N,N-ligands have been used for the selective N-alkylation of amines. researchgate.net The synthesis of amides can also be catalyzed by various metal complexes. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. This compound possesses several features that could be exploited in this field.

The amide group is a well-known motif for forming hydrogen-bonded networks. rsc.org The N-methyl group, while preventing the formation of the classic primary amide hydrogen-bonding pattern, can still participate in weaker C-H···O interactions. More significantly, the two bromine atoms can act as halogen bond donors. Halogen bonding is an increasingly important interaction in crystal engineering and the design of supramolecular assemblies. nih.gov The self-assembly of amphiphilic amino acid derivatives is also a burgeoning field with biomedical applications. rsc.org While not an amino acid itself, the amide functionality of the title compound is a key component of these structures. The combination of hydrogen bonding, halogen bonding, and dipole-dipole interactions could lead to the formation of interesting self-assembled structures in the solid state or in solution.

Future Research Directions and Unaddressed Challenges in 2,5 Dibromo N Methylpentanamide Chemistry

Exploration of Asymmetric Synthesis Routes and Chiral Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 2,5-Dibromo-N-methylpentanamide, the development of asymmetric synthetic routes to access specific stereoisomers is a critical and unaddressed challenge. The presence of two stereocenters at the bromine-bearing carbons means that four stereoisomers are possible. Controlling the stereochemical outcome of the synthesis is paramount for investigating the biological activity and material properties of each individual isomer.

Future research should focus on the development of catalytic asymmetric bromination reactions. While methods for the dibromination of alkenes are known, achieving high enantioselectivity remains a significant hurdle. brainly.comorganic-chemistry.orgtutormyself.com The development of novel chiral catalysts, potentially based on transition metals or organocatalysis, could provide a solution. For instance, the use of a simple thiourea (B124793) catalyst with a stable bromine source has shown promise in the stereospecific dibromination of functionalized alkenes and could be adapted for this purpose. organic-chemistry.org

Furthermore, exploring chiral induction from a pre-existing stereocenter within the molecule is another viable strategy. This could involve starting with an enantiomerically pure precursor to the pentanamide (B147674) backbone and investigating how this chirality influences the stereochemical outcome of subsequent bromination steps. Understanding the factors that govern diastereoselectivity in such reactions will be crucial for the targeted synthesis of specific stereoisomers.

Investigation of Undiscovered Reactivity Modes and Selective Functionalization

The two bromine atoms in this compound offer a rich platform for a variety of chemical transformations. However, the selective functionalization of one bromine atom over the other, or the development of novel reactivity modes beyond simple nucleophilic substitution, remains a significant area for exploration. The differential reactivity of the primary (at C5) versus the secondary (at C2) bromide could be exploited for sequential functionalization.

Future research should investigate a broad range of reaction conditions to uncover new reactivity patterns. This includes exploring reactions with different classes of nucleophiles, organometallic reagents, and radical species. acs.orgquora.com The development of catalytic methods for the selective functionalization of C-H bonds in the presence of the bromo-substituents could also lead to novel and efficient synthetic routes. nih.gov For instance, manganese-catalyzed reactions have shown promise in the selective functionalization of alkenes and alkynes and could potentially be adapted for this system. nju.edu.cnnih.gov

Moreover, investigating intramolecular reactions, where the amide functionality or a derivative thereof participates in a cyclization with one of the brominated centers, could lead to the synthesis of novel heterocyclic scaffolds. The development of conditions that favor either mono- or di-substitution, or that promote unique rearrangement or fragmentation pathways, will greatly expand the synthetic utility of this compound.

Development of Photocatalytic or Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning towards photocatalysis and electrocatalysis as powerful tools for activating molecules under mild conditions. rsc.orgnih.govchemrxiv.orgnih.gov The application of these techniques to this compound is a completely unexplored area with immense potential. Both bromine atoms are susceptible to reduction, which could be initiated by single-electron transfer from a photocatalyst or at an electrode surface. acs.orgacs.org

Future research should focus on exploring the photocatalytic and electrocatalytic activation of the C-Br bonds. This could enable a range of transformations that are difficult to achieve through traditional thermal methods. For example, visible-light photocatalysis could be used to generate alkyl radicals from the C-Br bonds, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Electrosynthesis offers another avenue for controlled reduction or oxidation, potentially allowing for the selective functionalization of the molecule based on the applied potential. acs.orgnih.gov The development of scalable electrolytic macrocyclizations, for instance, could be a promising application. nih.gov

Advanced Methodologies for High-Throughput Screening of Reactivity

To accelerate the discovery of new reactions and optimal conditions for the transformation of this compound, high-throughput screening (HTS) methodologies are indispensable. acs.org These techniques allow for the rapid and parallel execution of a large number of experiments, dramatically speeding up the research and development process. rsc.orgsemanticscholar.org